4-Chloro-3-fluorobenzylamine hydrochloride
Overview
Description
4-Chloro-3-fluorobenzylamine hydrochloride is a chemical compound with the molecular formula C7H7ClFN·HCl and a molecular weight of 196.05 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluorobenzylamine hydrochloride typically involves the reaction of 4-chloro-3-fluorobenzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product . The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorobenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding aldehydes or ketones and reduction to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzylamines or benzyl halides.
Oxidation: Products include benzaldehydes or benzoic acids.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
4-Chloro-3-fluorobenzylamine hydrochloride is widely used in scientific research, including:
Biology: The compound is used in the study of enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorobenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.
3-Chlorobenzylamine: Similar but lacks the fluorine atom, affecting its chemical properties and uses.
4-Chloro-3-(trifluoromethyl)benzylamine: Contains a trifluoromethyl group instead of a single fluorine atom, resulting in distinct chemical behavior.
Uniqueness
4-Chloro-3-fluorobenzylamine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzylamine structure. This combination imparts specific electronic and steric properties, making it valuable for targeted chemical synthesis and research applications.
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3H,4,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEIBCAEFIKNJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202982-64-7 | |
Record name | Benzenemethanamine, 4-chloro-3-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202982-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-chloro-3-fluorophenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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